molecular formula C27H52O2 B3053428 2-Decyltetradecyl prop-2-enoate CAS No. 536972-34-6

2-Decyltetradecyl prop-2-enoate

Cat. No.: B3053428
CAS No.: 536972-34-6
M. Wt: 408.7 g/mol
InChI Key: BJXNOEBKXNJEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decyltetradecyl prop-2-enoate: is an organic compound with the molecular formula C27H52O2. It is an ester derived from 2-propenoic acid and 2-decyltetradecanol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decyltetradecyl prop-2-enoate typically involves the esterification of 2-propenoic acid with 2-decyltetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradecyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Decyltetradecyl prop-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a component in biological membranes.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-Decyltetradecyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-propenoic acid and 2-decyltetradecanol, which can then participate in various biochemical pathways. The compound’s hydrophobic tail allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Octyldodecyl prop-2-enoate
  • 2-Hexyldecyl prop-2-enoate
  • 2-Tetradecyl prop-2-enoate

Uniqueness

2-Decyltetradecyl prop-2-enoate is unique due to its longer hydrophobic tail, which provides distinct physicochemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring enhanced hydrophobicity and stability.

Properties

IUPAC Name

2-decyltetradecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O2/c1-4-7-9-11-13-15-16-18-20-22-24-26(25-29-27(28)6-3)23-21-19-17-14-12-10-8-5-2/h6,26H,3-5,7-25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXNOEBKXNJEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627663
Record name 2-Decyltetradecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536972-34-6
Record name 2-Decyltetradecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Decyltetradecyl prop-2-enoate
Reactant of Route 2
Reactant of Route 2
2-Decyltetradecyl prop-2-enoate
Reactant of Route 3
Reactant of Route 3
2-Decyltetradecyl prop-2-enoate
Reactant of Route 4
Reactant of Route 4
2-Decyltetradecyl prop-2-enoate
Reactant of Route 5
Reactant of Route 5
2-Decyltetradecyl prop-2-enoate
Reactant of Route 6
Reactant of Route 6
2-Decyltetradecyl prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.